(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride is a chiral organic compound that plays a significant role in medicinal chemistry and organic synthesis. It is characterized by a piperidine ring with an amino group located at the third position and a hydroxyl group at the fourth position. This compound is recognized for its potential biological activities and its utility as a building block in the synthesis of various pharmaceuticals. The chemical formula for (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride is , with a molecular weight of approximately 189.08 g/mol .
(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride falls under the category of heterocyclic compounds, specifically piperidine derivatives. It is classified as an amine due to the presence of the amino group, and it can also be categorized as an alcohol due to the hydroxyl group.
The synthesis of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride typically involves several key steps:
The reaction conditions are optimized to ensure high yields and selectivity for the desired stereoisomer. For example, employing chiral catalysts can enhance the stereochemical outcome of the synthesis.
(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction processes. These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of (3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's stereochemistry allows it to fit into active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways that are crucial in neurological processes and other physiological functions.
(3R,4R)-3-Aminopiperidin-4-ol; dihydrochloride has several scientific applications:
Enantioselective methods directly construct the piperidine core with the correct stereochemistry, avoiding resolution steps. Two predominant strategies have emerged:
Table 1: Comparison of Key Enantioselective Synthesis Strategies
Strategy | Key Starting Material/Intermediate | Critical Stereodetermining Step | Reported ee/dr | Primary Advantages | Primary Limitations |
---|---|---|---|---|---|
Chiral Pool | L-Aspartic Acid / D-Serine derivatives | Inheritance from natural chiral center | Variable | Access to enantiopure material; No resolution needed | Multistep derivatization; Protecting group complexity |
Asymmetric Ring-Closure | 2-Butenal + N-PG-2-Nitroethylamine | Organocatalyzed Michael addition/cyclization | >90% ee, >20:1 dr | High convergency; Excellent stereocontrol | Requires specialized chiral catalyst; Nitro reduction step |
Catalytic asymmetric hydrogenation represents a powerful tool for installing chirality into pre-formed piperidine scaffolds or precursors:
Table 2: Catalytic Systems for Asymmetric Reductions/Annulations
Catalyst Type | Example Catalysts | Substrate Class | Target Stereocenters | Typical ee Range | Key Reference/Concept |
---|---|---|---|---|---|
Rh-Chiral Diphosphine | Rh-(R,R)-Me-DuPhos, Rh-(S)-BINAP | Enamide (e.g., Dehydropiperidinone) | C3 | 90% -> 99% | [2] [6] |
Ru-Chiral Diphosphine | Ru-BINAP/DIAMINE complexes | Enol Acetate / Enamide | C4 | 85% -> 98% | [6] |
Chiral Phosphepine | C2-Symmetric Binaphthyl Phosphepine | Imine + Allene ([4+2] Annulation) | C3, C4 (relative cis) | 80% -> 95% | [5] |
These methods focus on constructing the amine functionality within an existing piperidine ring, often derived from achiral precursors or resolved intermediates:
Table 3: Reductive Amination & N-Acylation/Reduction Strategies
Strategy | Key Reagents/Conditions | Starting Carbonyl | Amine Source | Diastereoselectivity (dr) | Yield Range | Notes |
---|---|---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, AcOH, DCE/MeOH, rt | (3R,4R)-1-PG-4-Methylpiperidin-3-one | NH₄OAc, BnNH₂, PG-NH₂ | 8:1 -> >20:1 (cis:trans) | 75%-95% | Mild, chemoselective; Acidic conditions |
Reductive Amination | H₂ (40-60 psi), Pd/C (10%), MeOH, rt | (3R,4R)-1-PG-4-Methylpiperidin-3-one | NH₃/MeOH, BnNH₂ | 5:1 -> 15:1 (cis:trans) | 70%-90% | Catalytic; May require acid additives |
N-Acylation/Reduction | 1. Boc₂O or Ac₂O / Base (e.g., Et₃N, DMAP) 2. LiAlH₄, THF, reflux | (3R,4R)-1-PG-3-Amino-4-methylpiperidine | N/A (Amine protected then reduced) | N/A (Chirality maintained) | 60%-85% (2 steps) | Harsh reduction conditions; Risk of epimerization/over-reduction |
N-Acylation/Reduction (Milder) | 1. Ac₂O / Base 2. BH₃·THF, reflux | (3R,4R)-1-PG-3-Amino-4-methylpiperidine | N/A | N/A | 50%-75% (2 steps) | Milder for acetamide reduction; Slower |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9